molecular formula C43H49NO18 B192672 Wilforine CAS No. 11088-09-8

Wilforine

Cat. No.: B192672
CAS No.: 11088-09-8
M. Wt: 867.8 g/mol
InChI Key: ZOCKGJZEUVPPPI-NCHBRQRASA-N
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Description

Wilforine is a monomeric compound derived from the plant Tripterygium wilfordii Hook. f., commonly known as Thunder God Vine. This compound is known for its significant biological activities, particularly its anti-inflammatory and immunosuppressive properties. This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of rheumatoid arthritis .

Mechanism of Action

Target of Action

Wilforine, a monomeric compound of the anti-rheumatoid arthritis (RA) plant Tripterygium wilfordii Hook. f. (TwHF), has been found to primarily target Wnt11 . Wnt11 is a protein that plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation .

Mode of Action

This compound inhibits the activation of the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt11 . This inhibition results in a significant reduction in the proliferation of fibroblast-like synovial cells (FLS), which are the primary effector cells in the pathophysiology of RA . The effects of this compound were found to be reversed after overexpression of Wnt11, indicating a direct interaction between this compound and Wnt11 .

Biochemical Pathways

The Wnt11/β-catenin signaling pathway is the primary biochemical pathway affected by this compound . By inhibiting this pathway, this compound decreases the expression of several key proteins, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This leads to a reduction in the inflammatory response and proliferation of FLS, thereby alleviating the symptoms of RA .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied, and it was found that the maximum concentration (Cmax) and the area under the curve (AUC) of this compound have dose-dependent and time-dependent characteristics . .

Result of Action

The primary result of this compound’s action is the alleviation of RA symptoms. It reduces the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the peripheral blood of collagen-induced arthritis (CIA) rats . It also inhibits the expression of MMP3 and fibronectin, proteins involved in tissue remodeling and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wilforine is primarily extracted from the roots of Tripterygium wilfordii Hook. f. The extraction process involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Tripterygium wilfordii Hook. f. plants. The roots are harvested and processed using solvent extraction techniques. Advanced purification methods, including high-performance liquid chromatography, are employed to obtain high-purity this compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Wilforine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .

Scientific Research Applications

Wilforine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the chemical behavior of sesquiterpene pyridine alkaloids. Its reactions and derivatives provide insights into the chemistry of similar natural products.

    Biology: In biological research, this compound is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Medicine: this compound’s anti-inflammatory and immunosuppressive properties make it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis.

    Industry: this compound is used in the development of pharmaceutical formulations and as a reference compound in quality control of herbal medicines derived from Tripterygium wilfordii Hook.

Comparison with Similar Compounds

Wilforine is part of a group of sesquiterpene pyridine alkaloids found in Tripterygium wilfordii Hook. f. Similar compounds include:

This compound is unique in its specific inhibition of the Wnt11/β-catenin signaling pathway, which distinguishes it from other compounds in its class .

Properties

CAS No.

11088-09-8

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

IUPAC Name

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1

InChI Key

ZOCKGJZEUVPPPI-NCHBRQRASA-N

Isomeric SMILES

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Synonyms

wilforine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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